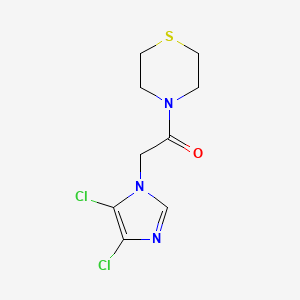
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone is a synthetic organic compound characterized by the presence of a dichloroimidazole ring and a thiomorpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone typically involves the reaction of 4,5-dichloroimidazole with thiomorpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,5-dichloroimidazole+thiomorpholine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the imidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学研究应用
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: Binding to enzymes and preventing substrate binding or catalysis.
Signal Transduction: Modulating signaling pathways by interacting with key proteins or receptors.
相似化合物的比较
Similar Compounds
- 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
- 2-(4,5-dichloro-1H-imidazol-1-yl)acetohydrazide
- 2-(4,5-dichloro-1H-imidazol-1-yl)benzonitrile
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
生物活性
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dichloroimidazole ring and a thiomorpholine moiety, which together contribute to its unique properties and biological effects.
- IUPAC Name : 2-(4,5-dichloroimidazol-1-yl)-1-thiomorpholin-4-ylethanone
- Molecular Formula : C9H11Cl2N3OS
- Molecular Weight : 280.17 g/mol
- CAS Number : 1219577-27-1
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, disrupting normal substrate binding and catalysis. This mechanism is crucial for its potential as an antimicrobial and anticancer agent.
- Signal Transduction Modulation : It can influence signaling pathways by interacting with key proteins or receptors, potentially altering cellular responses.
Anticancer Potential
The imidazole derivatives are frequently explored for their anticancer properties. Initial investigations into similar compounds have indicated potential cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing imidazole derivatives, including those similar to this compound, evaluated their antimicrobial efficacy against common pathogens. The study demonstrated that certain derivatives exhibited significant antibacterial activity with varying MIC values.
Study 2: Enzyme Inhibition Assay
In another research effort, the enzyme inhibition potential of imidazole-based compounds was assessed using enzyme assays. The results indicated that these compounds could effectively inhibit target enzymes involved in bacterial metabolism, supporting their use as potential therapeutic agents.
属性
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3OS/c10-8-9(11)14(6-12-8)5-7(15)13-1-3-16-4-2-13/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGWDSCPZQWGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













